

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Euonymine

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Compound of Interest

Compound Name:	<i>Euonymine</i>
Cat. No.:	B1583929

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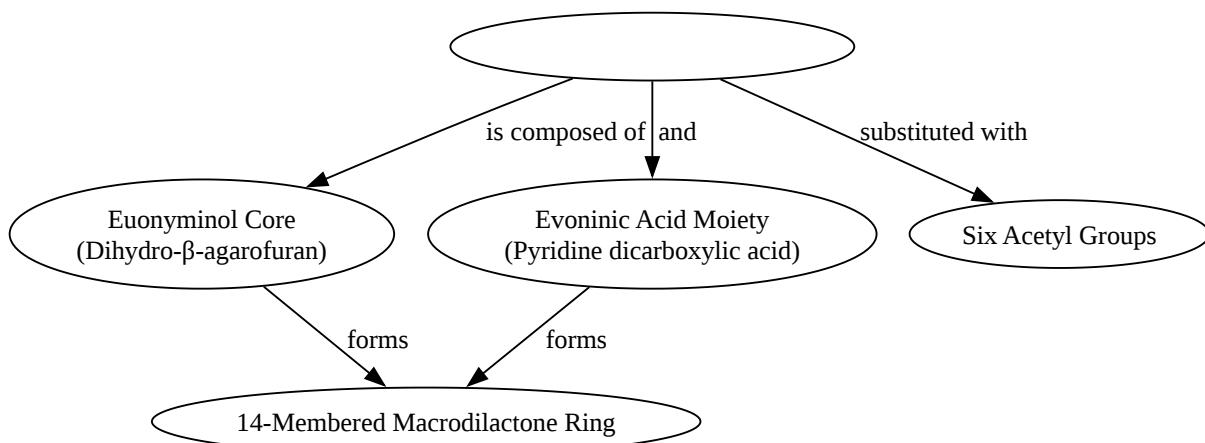
Abstract

Euonymine is a complex, naturally occurring sesquiterpenoid alkaloid that has garnered significant interest within the scientific community due to its intricate molecular architecture and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **euonymine**, including a detailed analysis of its core components, stereogenic centers, and three-dimensional conformation. This document summarizes key quantitative data, details experimental protocols for its isolation and structural elucidation, and presents visualizations of its structure and a proposed workflow for its analysis.

Chemical Structure

Euonymine possesses the molecular formula $C_{38}H_{47}NO_{18}$ and a molecular weight of 805.78 g/mol. [1] It is classified as a sesquiterpene pyridine alkaloid. [2] The intricate structure of **euonymine** is built upon a highly oxygenated dihydro- β -agarofuran core, known as euonyminol. This core is esterified with six acetyl groups and a unique dicarboxylic acid, evonic acid, which contains a pyridine ring. The linkage of euonyminol and evonic acid forms a distinctive 14-membered macrodilactone ring.

The core, euonyminol, is the most hydroxylated member of the dihydro- β -agarofuran family of sesquiterpenoids. [3][4] The overall structure of **euonymine** is characterized by a tricyclic system composed of a trans-fused decalin ring system and a tetrahydrofuran ring.



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Caption: Core components of the **Euonymine** molecule.

Stereochemistry

A defining feature of **euonymine** is its complex stereochemistry, boasting 11 contiguous stereocenters. The precise spatial arrangement of these chiral centers is crucial for its biological activity. The absolute configuration of these stereocenters has been unequivocally established through extensive spectroscopic analysis and, most definitively, by the total synthesis of the molecule.[3]

The relative and absolute stereochemistry of the dihydro-β-agarofuran core and the evonic acid portion have been determined through various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of synthetic intermediates. The correct assignment of all stereocenters was a significant challenge in the total synthesis of **euonymine**, requiring highly stereoselective reactions.

Quantitative Data Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₈ H ₄₇ NO ₁₈	[1]
Molecular Weight	805.78 g/mol	[1]
CAS Number	33458-82-1	[1]

Crystallographic Data

The X-ray crystallographic data for key synthetic intermediates of **euonymine** have been deposited in the Cambridge Crystallographic Data Centre (CCDC). These data provide the most accurate information on the three-dimensional structure, including bond lengths, bond angles, and torsion angles.

CCDC Deposition Number	Corresponding Synthetic Intermediate
2115563	Advanced intermediate in the total synthesis of Euonymine
2120480	A key bicyclic intermediate in the total synthesis of Euonymine

Note: The full crystallographic information files (.cif) can be accessed from the CCDC website.

NMR Spectroscopic Data

The structural elucidation of **euonymine** heavily relies on 1D and 2D NMR spectroscopy. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for characteristic protons and carbons of the **euonymine** core structure, as reported in the literature for the synthetic compound.

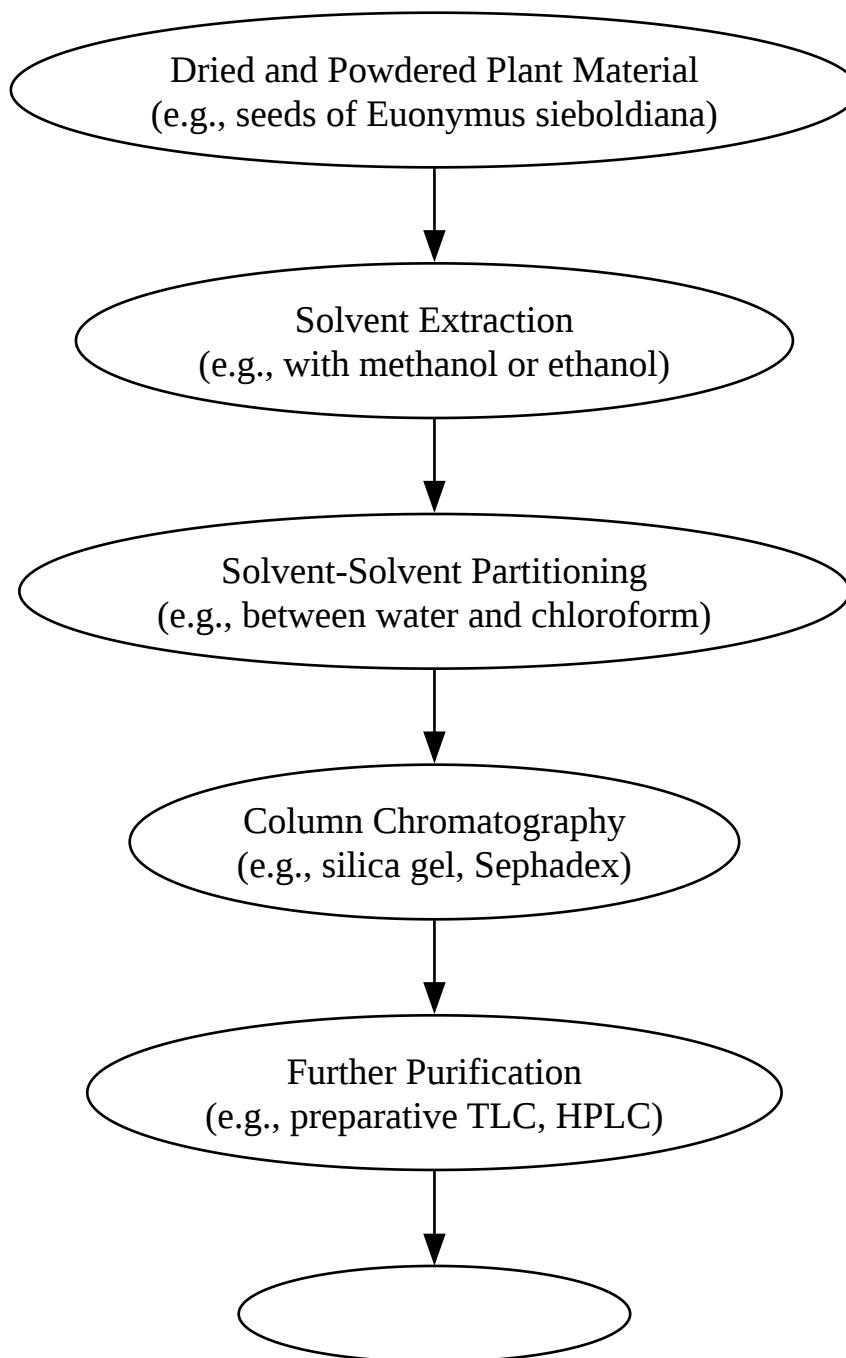
Position	^{13}C Chemical Shift (ppm)	^1H Chemical Shift (ppm, J in Hz)
1	80.1	5.61 (d, J = 3.5)
2	70.5	5.25 (dd, J = 3.5, 2.5)
3	74.5	5.48 (d, J = 2.5)
4	85.3	-
5	50.2	2.58 (d, J = 3.5)
6	72.9	6.05 (s)
7	40.8	2.35 (m)
8	70.9	5.51 (dd, J = 11.0, 5.0)
9	75.8	5.92 (d, J = 5.0)
10	45.1	-
11	88.9	-
12	64.9	4.55 (d, J = 12.0), 4.38 (d, J = 12.0)
13	68.2	5.10 (d, J = 11.5), 4.98 (d, J = 11.5)
14	21.4	1.62 (s)
15	29.8	1.35 (s)

Data extracted from the supporting information of the total synthesis by Inoue and colleagues.

Experimental Protocols

Isolation from Natural Sources

The original isolation of **euonymine** was reported from the seeds of *Euonymus sieboldiana*. The general procedure for the isolation of dihydro- β -agarofuran sesquiterpenoids involves the following steps:



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Caption: General workflow for the isolation of **Euonymine**.

A detailed protocol by Sugiura et al. (1971) describes the extraction of the crude drug from *Euonymus sieboldiana* with methanol. The extract is then treated with lead acetate to remove tannins, followed by partitioning between chloroform and water. The chloroform layer,

containing the alkaloids, is then subjected to repeated column chromatography on silica gel to yield pure **euonymine**.

Structural Elucidation

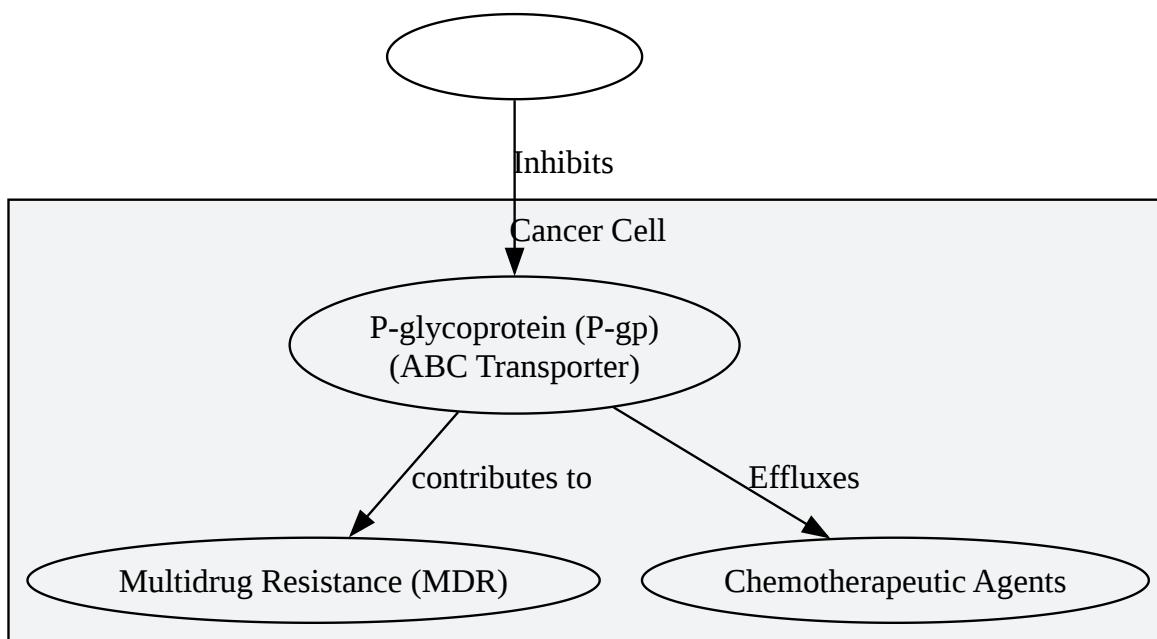
The structure of **euonymine** was elucidated using a combination of spectroscopic techniques:

- UV Spectroscopy: To identify the presence of the pyridine ring.
- IR Spectroscopy: To identify functional groups such as hydroxyls, esters (carbonyls), and the aromatic ring.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the different structural components.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (^1H , ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial to piece together the complex carbon skeleton and to determine the connectivity of the different subunits. NOESY experiments were vital for establishing the relative stereochemistry.
- X-ray Crystallography: While X-ray crystallography of **euonymine** itself has not been reported, the crystal structures of key synthetic intermediates were instrumental in confirming the absolute stereochemistry.

Biological Activity and Potential Signaling Pathways

Euonymine has been reported to exhibit interesting biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.^[4] P-gp is a well-known ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents.

While the precise signaling pathways modulated by **euonymine** have not been definitively elucidated, its P-gp inhibitory activity suggests a potential interaction with pathways that regulate P-gp expression and function.



Cancer Cell

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Caption: Proposed mechanism of P-gp inhibition by **Euonymine**.

Further research is warranted to explore the detailed molecular mechanisms underlying the biological activities of **euonymine** and to identify its specific cellular targets and the signaling pathways it modulates.

Conclusion

Euonymine stands as a testament to the structural complexity and diversity of natural products. Its challenging synthesis has spurred the development of novel synthetic methodologies. The detailed understanding of its chemical structure and stereochemistry, as outlined in this guide, is fundamental for the further investigation of its biological properties and its potential as a lead compound in drug discovery, particularly in the areas of antiviral research and overcoming multidrug resistance in cancer.

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